

In-Depth Technical Guide to the Certificate of Analysis of Salvigenin-d9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Salvigenin-d9

Cat. No.: B12411773

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and certification process for **Salvigenin-d9**, a deuterated analog of the naturally occurring flavonoid, Salvigenin. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of **Salvigenin-d9**, the analytical methodologies used for its characterization, and the biological context of its non-deuterated form.

Representative Certificate of Analysis: Salvigenin-d9

A Certificate of Analysis (CoA) for a high-purity research compound like **Salvigenin-d9** is a critical document that assures its identity, purity, and quality. Below is a representative CoA, structured based on best practices for certified reference materials in the flavonoid class.

Certificate of Analysis

Product Name:	Salvigenin-d9
CAS Number:	Not available (for deuterated analog)
Chemical Formula:	C ₁₈ H ₇ D ₉ O ₅
Molecular Weight:	353.41 g/mol
Lot Number:	XXXX-YYYY
Analysis Date:	2025-11-12
Retest Date:	2027-11-12

Test	Specification	Result
Appearance	White to off-white solid	Conforms
Purity (by HPLC)	≥98.0%	99.5%
Identity (by ¹ H NMR)	Conforms to structure	Conforms
Identity (by MS)	Conforms to mass	Conforms
Deuterium Incorporation	≥98%	99.2%
Residual Solvents	As per USP <467>	Conforms
Water Content (by Karl Fischer)	≤0.5%	0.1%

Quantitative Data Summary

The following tables provide a detailed summary of the quantitative data presented in the representative Certificate of Analysis for **Salvigenin-d9**.

Table 1: Purity and Isotopic Enrichment

Parameter	Method	Result
Chemical Purity	HPLC	99.5%
Isotopic Purity (D9)	Mass Spectrometry	99.2%
Isotopic Enrichment (per D site)	Mass Spectrometry	>99%

Table 2: Physical and Chemical Properties

Property	Method	Result
Appearance	Visual Inspection	White to off-white solid
Molecular Weight	Calculated	353.41 g/mol
Water Content	Karl Fischer Titration	0.1%

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify **Salvigenin-d9** are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used for the quantitative analysis of **Salvigenin-d9** to determine its purity.

- **Instrumentation:** A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is used.
- **Mobile Phase:** A gradient elution is employed with acetonitrile (A) and 0.1% formic acid in water (B).
- **Gradient Program:**
 - 0 min: 30% A, 70% B

- 20 min: 70% A, 30% B
- 22 min: 100% A, 0% B
- 30 min: 100% A, 0% B
- Flow Rate: 0.25 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm and 365 nm.
- Injection Volume: 4 µL.
- Sample Preparation: A stock solution of **Salvigenin-d9** is prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.
- Quantification: The purity is determined by calculating the peak area of **Salvigenin-d9** as a percentage of the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight of **Salvigenin-d9** and to determine the level of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is used.
- Ionization Mode: Positive ion mode.
- Sample Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with an LC system.
- Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the expected molecular ion peak of **Salvigenin-d9**.

- **Identity Confirmation:** The measured monoisotopic mass of the $[M+H]^+$ ion is compared to the theoretical mass.
- **Deuterium Incorporation Analysis:** The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of the d9 species relative to the less deuterated species.

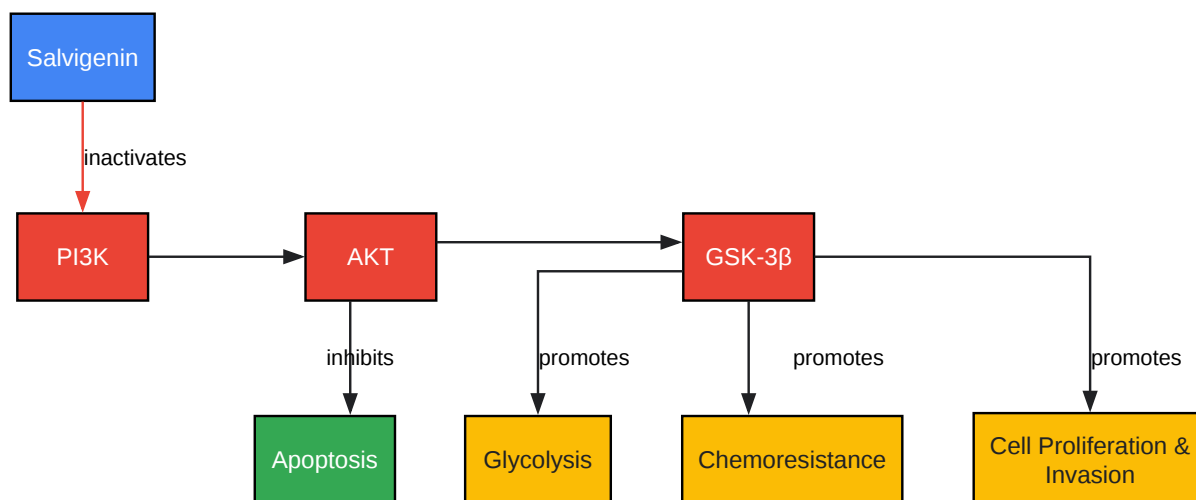
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of **Salvigenin-d9** and confirms the positions of deuterium labeling.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Sample Preparation:** Approximately 1-2 mg of **Salvigenin-d9** is dissolved in 0.5 mL of a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl₃).
- **¹H NMR:** The ¹H NMR spectrum is acquired to confirm the absence or significant reduction of proton signals at the deuterated positions. The remaining proton signals should correspond to the non-deuterated positions in the molecule.
- **¹³C NMR:** The ¹³C NMR spectrum is acquired to confirm the carbon skeleton of the molecule.
- **2D NMR (COSY, HSQC, HMBC):** Two-dimensional NMR experiments can be performed to further confirm the structure and assignments if necessary.

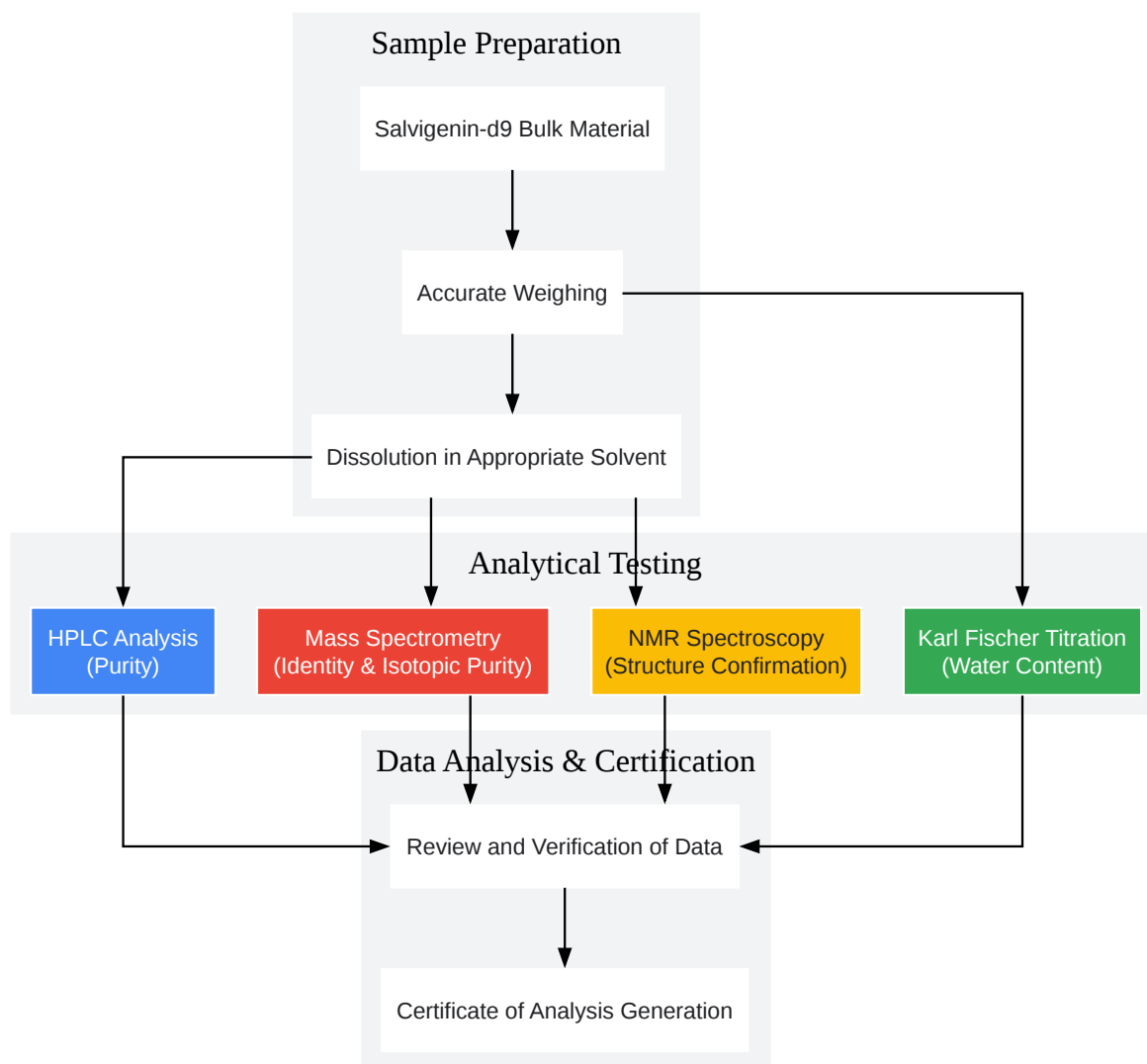
Visualizations

The following diagrams illustrate key aspects of Salvigenin's biological activity and the analytical workflow for **Salvigenin-d9**.



[Click to download full resolution via product page](#)

Caption: PI3K/AKT/GSK-3β signaling pathway inhibited by Salvigenin.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide to the Certificate of Analysis of Salvigenin-d9]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12411773#salvigenin-d9-certificate-of-analysis\]](https://www.benchchem.com/product/b12411773#salvigenin-d9-certificate-of-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com